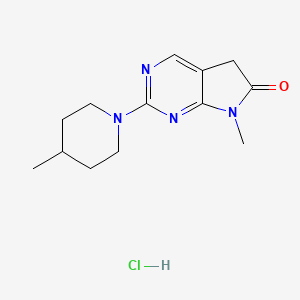
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperidinyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperidinyl)-, monohydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by a pyrrolo-pyrimidine core, which is a fused bicyclic system, and a piperidinyl substituent. The monohydrochloride form indicates that it is a hydrochloride salt, which can influence its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperidinyl)-, monohydrochloride typically involves multi-step organic synthesis. The process begins with the formation of the pyrrolo-pyrimidine core, followed by the introduction of the piperidinyl group. Common reagents used in these steps include various amines, aldehydes, and catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as crystallization or chromatography are employed to ensure the final product’s purity.
化学反応の分析
Types of Reactions
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperidinyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
科学的研究の応用
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperidinyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperidinyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
6H-Pyrrolo(2,3-d)pyrimidin-6-one: The parent compound without the piperidinyl substituent.
7-Methyl-6H-pyrrolo(2,3-d)pyrimidin-6-one: A similar compound with a methyl group at a different position.
2-(4-Methyl-1-piperidinyl)-6H-pyrrolo(2,3-d)pyrimidin-6-one: A compound with a different substitution pattern.
Uniqueness
The uniqueness of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperidinyl)-, monohydrochloride lies in its specific substitution pattern and the presence of the hydrochloride salt
特性
CAS番号 |
122113-16-0 |
|---|---|
分子式 |
C13H19ClN4O |
分子量 |
282.77 g/mol |
IUPAC名 |
7-methyl-2-(4-methylpiperidin-1-yl)-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C13H18N4O.ClH/c1-9-3-5-17(6-4-9)13-14-8-10-7-11(18)16(2)12(10)15-13;/h8-9H,3-7H2,1-2H3;1H |
InChIキー |
NHQBLPLJWZBYFY-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















